![molecular formula C9H7F3O3 B1359126 3-Methoxy-5-(trifluoromethyl)benzoic acid CAS No. 53985-48-1](/img/structure/B1359126.png)
3-Methoxy-5-(trifluoromethyl)benzoic acid
Overview
Description
3-Methoxy-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O3 It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where a methoxy group is introduced via methylation of a hydroxybenzoic acid derivative, followed by trifluoromethylation using a suitable trifluoromethylating agent .
Industrial Production Methods
Industrial production methods for 3-Methoxy-5-(trifluoromethyl)benzoic acid often involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.
Substitution: The aromatic ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-carboxy-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3-methoxy-5-(difluoromethyl)benzoic acid or 3-methoxy-5-(monofluoromethyl)benzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
3-Methoxy-5-(trifluoromethyl)benzoic acid has been investigated for its potential bioactivity against various pathogens. Its derivatives have shown promising antifungal activity against Candida species, with studies indicating minimum inhibitory concentrations (MICs) that suggest efficacy comparable to established antifungal agents . The trifluoromethyl group enhances the lipophilicity of the compound, which is crucial for membrane penetration and biological activity.
Case Study: Antifungal Activity
- Objective : Evaluate antifungal potential of derivatives.
- Method : Broth microdilution method.
- Results : Significant antifungal activity against C. albicans, C. krusei, and C. parapsilosis with MIC values ranging from 31.25 to 250 μg/ml .
Environmental Science
The compound has been studied for its degradation in aqueous media, particularly under UV irradiation conditions. Research indicates that the trifluoromethyl group affects the degradation pathways and rates, which is critical for understanding the environmental impact of such compounds.
Case Study: Photodegradation Study
- Objective : Investigate degradation of trifluoromethyl benzoic acid isomers.
- Method : High-performance liquid chromatography (HPLC), UV–Vis spectroscopy.
- Findings : Identification of intermediates during degradation, suggesting pathways that could be targeted for environmental remediation .
Material Science
In material science, this compound serves as a precursor for synthesizing advanced materials with specific properties. Its derivatives can be used to develop polymers or coatings that exhibit enhanced thermal stability and chemical resistance due to the presence of the trifluoromethyl group.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxy group can influence its electronic properties and reactivity. These interactions can modulate the compound’s binding affinity and activity towards various biological targets .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(Trifluoromethyl)benzoic acid: Lacks the methoxy group, affecting its reactivity and applications.
3-Methoxy-4-(trifluoromethyl)benzoic acid: Similar structure but with different substitution pattern, leading to variations in properties.
Uniqueness
3-Methoxy-5-(trifluoromethyl)benzoic acid is unique due to the combined presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric effects.
Biological Activity
3-Methoxy-5-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative notable for its unique chemical structure, which includes a methoxy group and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- Chemical Formula : C₉H₇F₃O₂
- Molecular Weight : Approximately 238.14 g/mol
- Structural Features :
- Methoxy group at the 3-position
- Trifluoromethyl group at the 5-position
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Lipophilicity and Metabolic Stability : The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular components.
- Binding Affinity : Studies suggest that this compound can inhibit specific viral fusion processes, making it a candidate for antiviral therapies.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. It has shown promising inhibitory effects on viruses such as influenza A, particularly through the inhibition of membrane fusion at low micromolar concentrations. This suggests its potential utility in antiviral drug design.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against various bacterial strains, enhancing the search for new antibiotics amid rising drug resistance .
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, this compound was tested against influenza A virus. The results demonstrated a significant reduction in viral replication at concentrations as low as 5 µM, indicating its potential as a therapeutic agent in managing viral infections.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentration (MIC) values ranging from 1 to 10 µg/mL, showcasing its effectiveness against both Gram-positive and Gram-negative bacteria .
Research Findings Summary
Activity Type | Target Organisms | Efficacy (MIC) | Notes |
---|---|---|---|
Antiviral | Influenza A | ≤ 5 µM | Significant reduction in viral replication |
Antimicrobial | Staphylococcus aureus | 1–10 µg/mL | Effective against drug-resistant strains |
Escherichia coli | 1–10 µg/mL | Broad-spectrum activity observed |
Applications in Research and Industry
This compound serves multiple roles across various fields:
- Medicinal Chemistry : As a lead compound in drug discovery.
- Organic Synthesis : Used as a building block for more complex organic molecules.
- Agricultural Chemistry : Investigated for potential applications in pesticide formulations due to its biological activity.
Properties
IUPAC Name |
3-methoxy-5-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-7-3-5(8(13)14)2-6(4-7)9(10,11)12/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQSHRZOMRFBCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615781 | |
Record name | 3-Methoxy-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70615781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53985-48-1 | |
Record name | 3-Methoxy-5-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53985-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70615781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxy-5-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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